molecular formula C15H10Cl2N2OS B2373768 3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912759-57-0

3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2373768
CAS No.: 912759-57-0
M. Wt: 337.22
InChI Key: FXOPGDZBNHZJOF-UHFFFAOYSA-N
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Description

3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzothiazole core: This is achieved by reacting 4-methyl-2-aminothiophenol with a chlorinating agent such as thionyl chloride to form 7-chloro-4-methyl-1,3-benzothiazole.

    Acylation reaction: The benzothiazole derivative is then reacted with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms on the benzene and benzothiazole rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    6-chlorobenzothiazole: Studied for its potential use as a pesticide.

    Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-5-6-11(17)13-12(8)18-15(21-13)19-14(20)9-3-2-4-10(16)7-9/h2-7H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOPGDZBNHZJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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